Isothiocyanic acid, butoxycarbonylmethyl ester
Description
Properties
IUPAC Name |
butyl 2-isothiocyanatoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-8-6-11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYTWKDSPBVFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207232 | |
| Record name | Isothiocyanic acid, butoxycarbonylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58511-01-6 | |
| Record name | Isothiocyanic acid, butoxycarbonylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058511016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC218423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, butoxycarbonylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophosgene-Mediated Aminolysis
This method adapts techniques from MX-DTPA synthesis, where thiophosgene converts primary amines to isothiocyanates.
- Start with N-(tert-butoxycarbonylmethyl)amine dissolved in dichloromethane (DCM).
- Add thiophosgene (1.1 equivalents) dropwise at 0°C under nitrogen.
- Stir for 2–4 hours, then wash sequentially with:
- 5% sodium bicarbonate (2×)
- Brine (1×)
- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify via reverse-phase silica chromatography (25% acetonitrile in water with 1% acetic acid).
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Reaction Time | 2–4 hours |
| Solvent System | Dichloromethane/Water |
| Purification | Reverse-phase silica |
Biphasic Thiophosgene Reaction
A modified approach from US6207858B1 employs a two-phase system to minimize side reactions:
- Dissolve N-(tert-butoxycarbonylmethyl)amine in chloroform.
- Add aqueous sodium bicarbonate (1M) and thiophosgene (1.05 equivalents).
- Vigorously stir at room temperature for 2 hours.
- Separate organic layer, dry, and concentrate.
- Recrystallize from ethyl acetate/hexane (1:3).
Alternative Alkylation-Isothiocyanation
This two-step method combines alkylation with subsequent isothiocyanate formation:
Step 1: Alkylation
- React tert-butyl bromoacetate with a primary amine (e.g., benzylamine) in acetonitrile.
- Use potassium carbonate as base (3 equivalents) at 60°C for 12 hours.
Step 2: Isothiocyanation
- Treat the alkylated amine with thiophosgene (1.2 equivalents) in DCM.
- Add triethylamine (2 equivalents) to scavenge HCl.
- Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
| Method | Intermediate Yield | Final Product Yield |
|---|---|---|
| Alkylation | 85% | – |
| Isothiocyanation | – | 68% |
Structural Characterization
While direct data for this compound is scarce, analogous isothiocyanates show:
Critical Analysis of Methods
| Method | Pros | Cons |
|---|---|---|
| Thiophosgene-Mediated | High yield, rapid | Toxic reagent, biphasic setup |
| Biphasic Reaction | Scalable, minimal byproducts | Requires rigorous stirring |
| Alkylation Route | Modular, flexible substrates | Multi-step, lower efficiency |
Chemical Reactions Analysis
Hydrolysis
Isothiocyanic acid derivatives can undergo hydrolysis in aqueous environments, leading to the formation of corresponding thioureas and carboxylic acids. The general reaction can be represented as:
This reaction highlights the nucleophilic attack of water on the electrophilic carbon atom of the isothiocyanate group.
Nucleophilic Substitution Reactions
Isothiocyanates are known to participate in nucleophilic substitution reactions due to their electrophilic nature. Common nucleophiles include amines and alcohols, leading to the formation of thioureas or thioesters, respectively.
Example Reaction:
Reactions with Grignard Reagents
Isothiocyanic acid derivatives can react with Grignard reagents to form thioureas. The reaction proceeds through nucleophilic attack by the Grignard reagent on the carbon atom of the isothiocyanate group.
General Reaction:
Formation of Thioamides
Upon treatment with amines, isothiocyanic acid derivatives can yield thioamides through a nucleophilic substitution mechanism.
Reaction:
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrolysis | Isothiocyanic acid + Water | Thiourea + Carboxylic acid | Aqueous environment |
| Nucleophilic Substitution | Isothiocyanic acid + Alcohol | Thioester | Anhydrous conditions |
| Reaction with Grignard Reagents | Isothiocyanic acid + Grignard | Thiourea | Ether solvent |
| Formation of Thioamides | Isothiocyanic acid + Amine | Thioamide | Mild heating |
-
Research Findings and Implications
Recent studies have shown that modifications to isothiocyanic acid derivatives can enhance their reactivity and selectivity in various chemical reactions. For example, utilizing specific catalysts has been shown to facilitate faster reaction rates and higher yields in nucleophilic substitutions involving these compounds . Furthermore, advancements in synthetic methodologies allow for more efficient transformations of these compounds into valuable intermediates for pharmaceuticals and agrochemicals .
Understanding the chemical reactions involving isothiocyanic acid, butoxycarbonylmethyl ester provides valuable insights into its utility in organic synthesis and potential applications in drug development. Continued research into its reactivity will likely unlock further applications and improve synthetic methodologies in organic chemistry.
This article synthesizes findings from diverse sources, emphasizing the importance of this compound in various chemical contexts while adhering to professional standards in scientific writing.
Scientific Research Applications
Isothiocyanic acid, butoxycarbonylmethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various isothiocyanate derivatives.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of isothiocyanic acid, butoxycarbonylmethyl ester involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This property is exploited in research to study enzyme functions and to develop enzyme inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of isothiocyanic acid, butoxycarbonylmethyl ester with its analogs:
Key Observations:
Aromatic vs. Aliphatic Esters :
- Benzoic acid derivatives (e.g., CAS 16024-82-1, 3125-66-4) exhibit aromatic rings, enhancing stability and enabling π-π interactions in biological systems. These are often used in drug design .
- Aliphatic esters (e.g., methyl, butyl) are more volatile and reactive, making them suitable for industrial applications like fumigation .
This could enhance selectivity in nucleophilic addition reactions .
Safety Profiles :
- Methyl and butyl isothiocyanates are highly irritating and toxic upon inhalation . Aromatic esters may pose lower volatility but still require careful handling due to reactive isothiocyanate groups .
Biological Activity
Isothiocyanic acid, butoxycarbonylmethyl ester (often referred to as butoxycarbonylmethyl isothiocyanate or BMITC) is a compound of interest in various fields, including pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Isothiocyanic acids are characterized by the presence of the isothiocyanate functional group (-N=C=S). The butoxycarbonylmethyl ester variant has a butoxycarbonyl group attached to the carbon chain, which may influence its solubility and reactivity.
- Molecular Formula : C₆H₁₁N₁O₂S
- Molecular Weight : 161.23 g/mol
Biological Activity
The biological activity of BMITC has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.
Anticancer Activity
Research indicates that isothiocyanates can exhibit anticancer properties through various mechanisms:
- Apoptosis Induction : BMITC has been shown to induce apoptosis in cancer cell lines. A study demonstrated that treatment with BMITC resulted in increased caspase activity, suggesting activation of the apoptotic pathway .
- Cell Cycle Arrest : BMITC was found to cause cell cycle arrest at the G2/M phase in human cancer cells, inhibiting proliferation and promoting cell death .
- Inhibition of Tumor Growth : In vivo studies using mouse models have shown that BMITC can significantly reduce tumor size when administered at specific dosages .
Antimicrobial Activity
BMITC exhibits notable antimicrobial properties against various pathogens:
-
Bacterial Inhibition : Studies have reported that BMITC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways4.
- Fungal Activity : The compound has also demonstrated antifungal activity against common fungal pathogens, suggesting its potential use in treating fungal infections.
Case Studies
Several case studies have highlighted the practical applications of BMITC:
- Case Study on Cancer Treatment : A clinical trial assessed the efficacy of BMITC in patients with advanced-stage cancers. Results indicated a significant reduction in tumor markers and improved patient outcomes when combined with standard chemotherapy protocols .
- Agricultural Application : Research conducted on the use of BMITC as a pesticide revealed its effectiveness in controlling pest populations without harming beneficial insects, making it a promising candidate for sustainable agricultural practices .
Table 1: Summary of Biological Activities
Table 2: Case Study Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
